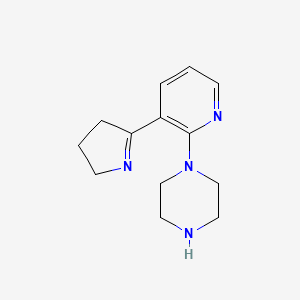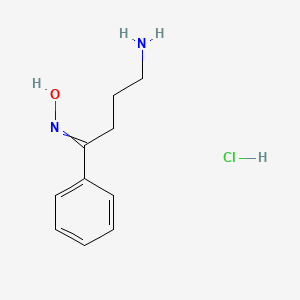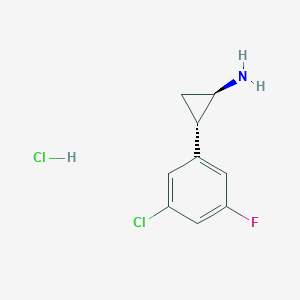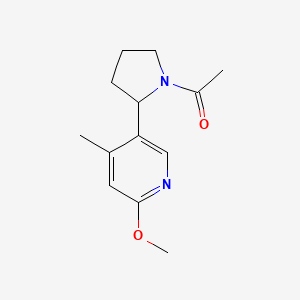
2-(6-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Butylamino)piridin-3-il)piperidina-1-carbaldehído es un complejo compuesto orgánico que presenta un anillo de piperidina y un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-(Butylamino)piridin-3-il)piperidina-1-carbaldehído típicamente involucra reacciones orgánicas de múltiples pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Esta reacción implica el acoplamiento de un reactivo de boro con un haluro en presencia de un catalizador de paladio en condiciones suaves.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluido el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones específicas, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(6-(Butylamino)piridin-3-il)piperidina-1-carbaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio u óxido de cromo.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el anillo de piperidina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
2-(6-(Butylamino)piridin-3-il)piperidina-1-carbaldehído tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(6-(Butylamino)piridin-3-il)piperidina-1-carbaldehído involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y a menudo se estudian utilizando acoplamiento molecular y otras técnicas computacionales .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de la piridina: Estos compuestos comparten el anillo de piridina y tienen propiedades químicas similares.
Derivados de la piperidina: Estos compuestos contienen el anillo de piperidina y se utilizan en diversas aplicaciones medicinales.
Singularidad
2-(6-(Butylamino)piridin-3-il)piperidina-1-carbaldehído es único debido a su combinación específica de los anillos de piridina y piperidina, que puede conferir actividades biológicas y reactividad química distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C15H23N3O |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
2-[6-(butylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3O/c1-2-3-9-16-15-8-7-13(11-17-15)14-6-4-5-10-18(14)12-19/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,16,17) |
Clave InChI |
JEJOJAQFUAEDFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=C(C=C1)C2CCCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)

![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)




